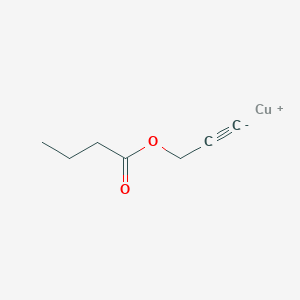![molecular formula C32H39FO2 B14318391 2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate CAS No. 106817-09-8](/img/structure/B14318391.png)
2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is a complex organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluoro group, a pentyl chain, and an octyl chain attached to a biphenyl core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves multiple steps. One common method is the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts under high temperatures . Another method is the Suzuki coupling reaction, which uses palladium catalysts to couple aryl boronic acids with aryl halides . These reactions require precise control of reaction conditions, including temperature, pressure, and the use of specific solvents.
Chemical Reactions Analysis
2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the fluoro group.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the biphenyl core provides structural stability. This compound can modulate various biochemical pathways, leading to its diverse effects in biological systems .
Comparison with Similar Compounds
Similar compounds include:
2-Fluoro-1,1’-biphenyl: This compound shares the biphenyl core but lacks the pentyl and octyl chains, making it less hydrophobic and less structurally complex.
4’‘-Ethyl-2’-fluoro-4-pentyl-1,1’4’,1’'-terphenyl: This compound has an additional phenyl ring, which increases its molecular weight and alters its chemical properties.
The uniqueness of 2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
CAS No. |
106817-09-8 |
|---|---|
Molecular Formula |
C32H39FO2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(2-fluoro-4-pentylphenyl) 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C32H39FO2/c1-3-5-7-8-9-11-12-25-14-17-27(18-15-25)28-19-21-29(22-20-28)32(34)35-31-23-16-26(24-30(31)33)13-10-6-4-2/h14-24H,3-13H2,1-2H3 |
InChI Key |
FJJVDYOZBDLVSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)

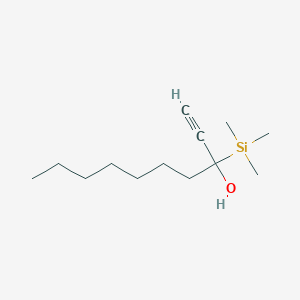
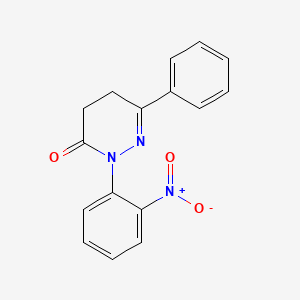
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)

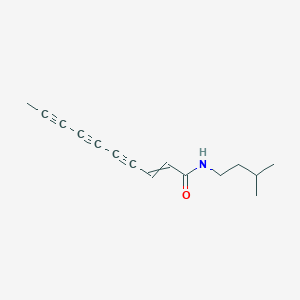
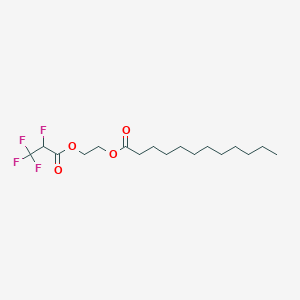
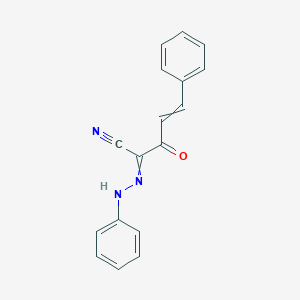
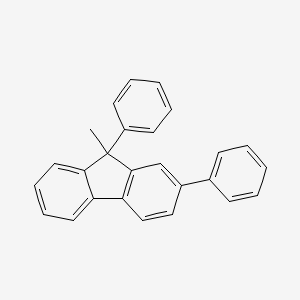
![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)

![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
